Choline tetrafluoroborate
CAS No.:
Cat. No.: VC15767817
Molecular Formula: C5H14BF4NO
Molecular Weight: 190.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H14BF4NO |
|---|---|
| Molecular Weight | 190.98 g/mol |
| IUPAC Name | 2-hydroxyethyl(trimethyl)azanium;tetrafluoroborate |
| Standard InChI | InChI=1S/C5H14NO.BF4/c1-6(2,3)4-5-7;2-1(3,4)5/h7H,4-5H2,1-3H3;/q+1;-1 |
| Standard InChI Key | BBEUEBRBSFQMTK-UHFFFAOYSA-N |
| Canonical SMILES | [B-](F)(F)(F)F.C[N+](C)(C)CCO |
Introduction
Chemical Structure and Crystallographic Properties
Molecular Composition and Configuration
Choline tetrafluoroborate consists of a choline cation [(CH₃)₃NCH₂CH₂OH]⁺ and a tetrafluoroborate anion [BF₄]⁻. The choline moiety features a quaternary ammonium group linked to a hydroxylated ethyl chain, while the anion is a tetrahedral boron atom coordinated by four fluorine atoms. The IUPAC name, 2-hydroxyethyl(trimethyl)azanium tetrafluoroborate, reflects this structure.
Crystal Phases and Thermal Behavior
X-ray powder diffraction studies reveal that choline tetrafluoroborate exhibits multiple solid phases dependent on temperature . The highest-temperature Phase I (stable above 402 K) adopts a NaCl-type cubic lattice with a unit cell parameter Å and four formula units per cell (). Phase II, stable between 402 K and 268 K, transitions to a CsCl-type cubic structure ( Å, ). These phase transitions are accompanied by significant entropy changes, indicative of ionic mobility and plastic crystal behavior .
Table 1: Crystallographic Parameters of Choline Tetrafluoroborate
| Phase | Temperature Range (K) | Structure Type | Lattice Parameter (Å) | Z |
|---|---|---|---|---|
| I | >402 | NaCl-type cubic | 4 | |
| II | 268–402 | CsCl-type cubic | 1 |
Differential scanning calorimetry (DSC) of analogous choline salts, such as choline iodide, confirms enthalpy changes () of 11.9 kJ/mol during phase transitions, underscoring the energy dynamics inherent to these ionic systems .
Synthesis and Production Methods
Conventional Synthesis
Choline tetrafluoroborate is typically synthesized via metathesis reactions, where choline chloride reacts with a boron trifluoride (BF₃) source in anhydrous conditions. The process yields the ionic liquid after purification through recrystallization or solvent extraction.
Radiofluorination for PET Imaging
A novel automated synthesis method enables the production of [¹⁸F]tetrafluoroborate ([¹⁸F]TFB), a radioactive analog used in PET imaging . Cyclotron-produced [¹⁸F]fluoride is trapped on a quaternary methyl ammonium (QMA) anion-exchange cartridge and reacted with BF₃ dissolved in petroleum ether/tetrahydrofuran (50:1 v/v). The resultant [¹⁸F]TFB is eluted with isotonic saline, achieving a radiochemical yield of 20.0 ± 0.7% and specific activities up to 8.84 GBq/µmol .
Table 2: Synthesis Parameters for [¹⁸F]TFB
| Parameter | Value |
|---|---|
| Radiochemical Yield | 20.0 ± 0.7% (uncorrected) |
| Specific Activity | 8.84 ± 0.56 GBq/µmol |
| Synthesis Time | 10 minutes |
| Radiochemical Purity | >98% |
This method’s efficiency and scalability make it suitable for clinical applications, particularly in oncology .
Applications in Biotechnology and Medicine
Biomolecule Stabilization
Choline-based ILs, including choline tetrafluoroborate, stabilize proteins and nucleic acids by reducing thermal denaturation. For example, choline dihydrogen phosphate preserves lysozyme activity at elevated temperatures, suggesting analogous potential for tetrafluoroborate derivatives in biopreservation.
PET Imaging of NIS Expression
[¹⁸F]TFB serves as a PET tracer for visualizing NIS, a transporter protein overexpressed in thyroid cancers and gliomas. Preclinical studies in athymic mice with C6 glioma xenografts demonstrated avid tumor uptake (standardized uptake value [SUV] = 4.2 ± 0.3), with a linear correlation between specific activity and tumor retention () .
Table 3: Biodistribution of [¹⁸F]TFB in Murine Models
| Tissue | Uptake (%ID/g) |
|---|---|
| Tumor (hNIS+) | 4.2 ± 0.3 |
| Thyroid | 3.8 ± 0.2 |
| Stomach | 2.1 ± 0.1 |
| Blood | 0.5 ± 0.05 |
NIS-mediated uptake in the thyroid and stomach (via choline transporters) highlights the compound’s specificity and dual-targeting capability .
Thermophysical and Transport Properties
Self-Diffusion and Phase Transitions
¹H NMR studies reveal that cationic self-diffusion in choline tetrafluoroborate’s Phase II has an activation energy of 62 kJ/mol, lower than choline iodide’s 105–110 kJ/mol . This disparity arises from the smaller anion size of [BF₄]⁻, which reduces steric hindrance and enhances ionic mobility.
Research Frontiers and Challenges
Optimization of Radiolabeling
Current radiochemical yields for [¹⁸F]TFB (20%) remain suboptimal for large-scale clinical use. Future work may explore BF₃ solvent systems or alternative fluoride sources to improve efficiency .
Toxicity and Biocompatibility
Although choline derivatives are generally regarded as low-toxicity, comprehensive in vivo studies are needed to assess choline tetrafluoroborate’s long-term safety, particularly in chronic exposure scenarios.
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